2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
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Overview
Description
2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide is a complex organic compound belonging to the class of triazoloquinoxaline derivatives
Mechanism of Action
Target of Action
The primary targets of AKOS021968572 are yet to be definitively identified. Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities .
Mode of Action
It is suggested that it may intercalate dna, similar to other [1,2,4]triazolo[4,3-a]quinoxaline compounds . This could potentially interfere with DNA replication and transcription, thereby inhibiting the growth of targeted cells .
Biochemical Pathways
It is suggested that it may influence pathways related to dna replication and transcription . The compound’s potential antiviral and antimicrobial activities suggest it may also interact with pathways specific to viral replication or bacterial growth .
Result of Action
Based on its potential dna intercalating activity, it could lead to the inhibition of dna replication and transcription, thereby inhibiting the growth of targeted cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide typically involves multiple steps, starting with the formation of the triazoloquinoxaline core. One common synthetic route includes the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol through aromatic nucleophilic substitution. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{[1,2,4]Triazolo [4,3-a]quinoxaline and [1,2,4]triazolo 4,3-a .... These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: : Nucleophilic substitution reactions often involve the use of amines or thiols as nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound has shown potential as an antiviral and antimicrobial agent. Its ability to interact with biological targets makes it a valuable tool for studying disease mechanisms and developing new therapeutic strategies.
Medicine
The compound's antiviral and antimicrobial properties have led to its investigation as a potential therapeutic agent for treating infections. Additionally, its cytotoxic effects on cancer cell lines suggest its use as an anticancer drug[_{{{CITATION{{{_3{Design, synthesis and molecular docking of new [1,2,4] triazolo4,3-a ....
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve durability and resistance to environmental factors.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: : These compounds share a similar core structure and exhibit similar biological activities.
Pyrimidoquinoxaline derivatives: : These compounds are structurally related and have been studied for their antiviral and antimicrobial properties.
Uniqueness
2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide stands out due to its specific substitution pattern and the presence of the phenylacetamide group. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)10-21-13-8-4-5-9-14(13)22-11-18-20-16(22)17(21)24/h1-9,11H,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLIYNYMVZQKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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